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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)propan-1-amine

hydrochloride

CAS No.: 40023-85-6

Cat. No.: B1530357 Get Quote

Application Note: 1-(2-Chlorophenyl)propan-1-amine as a Forensic & Analytical Reference

Standard

Executive Summary
This application note details the use of 1-(2-Chlorophenyl)propan-1-amine (1-CPPA) as a

critical reference standard in forensic toxicology and pharmaceutical impurity profiling. Its

primary utility lies in the regioisomeric differentiation of controlled chloroamphetamine

derivatives.

In forensic casework, 1-CPPA is frequently encountered as a "non-controlled isomer" that

mimics the retention time and molecular weight of the controlled substance 2-

Chloroamphetamine (2-CA). Failure to distinguish these isomers can lead to false-positive

identification of Schedule I/II substances. This guide provides a validated GC-MS protocol

based on distinct fragmentation pathways (m/z 140 vs. m/z 44) to definitively separate these

compounds.
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Property Specification

Chemical Name 1-(2-Chlorophenyl)propan-1-amine

Common Abbreviations 1-CPPA, o-Chloro-α-ethylbenzylamine

CAS Number
40023-85-6 (Free Base) 1213532-54-7 (HCl

Salt)

Molecular Formula C₉H₁₂ClN

Molecular Weight 169.65 g/mol

Structural Class Primary Amine, Phenethylamine Regioisomer

Key Isomers
1-(2-Chlorophenyl)propan-2-amine (2-CA) 1-(4-

Chlorophenyl)propan-2-amine (4-CA)

Application 1: Forensic Regioisomeric
Differentiation
The most critical application of 1-CPPA is resolving the "Isomer Trap" in drug enforcement

analysis. Both 1-CPPA and 2-CA share the same molecular mass (169.65) and similar

chromatographic properties on non-polar columns, but their legal status differs significantly.

The Mechanistic Distinction
The differentiation relies on Electron Ionization (EI) fragmentation rules.

Amphetamines (Propan-2-amines): Undergo

-cleavage to lose the benzyl radical, retaining the charge on the nitrogen-containing
fragment. This consistently yields a base peak at m/z 44.

Benzylic Amines (Propan-1-amines): Undergo

-cleavage to lose the alkyl chain (ethyl group). The charge is stabilized on the benzylic
carbon, yielding a base peak at m/z 140/142 (due to

Cl/
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Cl isotopes).

Visualization: Fragmentation Pathway
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Figure 1: Distinct fragmentation pathways allow definitive identification.[1][2][3][4] 2-CA yields

m/z 44, while 1-CPPA yields m/z 140.

Validated Analytical Protocol: GC-MS Identification
Objective: To confirm the presence of 1-CPPA and exclude the presence of 2-CA in a seized

powder or biological sample.

Sample Preparation
Stock Solution: Dissolve 10 mg of 1-CPPA HCl reference standard in 10 mL Methanol (1

mg/mL).

Working Standard: Dilute Stock 1:100 in Methanol to 10 µg/mL.

Unknown Sample: Dissolve ~10 mg of sample in 10 mL Methanol; dilute to approx. 10

µg/mL.

Note: Derivatization (e.g., with PFPA) is optional but can improve peak shape. This

protocol assumes underivatized injection.
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GC-MS Parameters
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

Column: DB-5MS or Rtx-5 amine (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250°C.

Oven Program:

Initial: 80°C (hold 1 min).

Ramp: 15°C/min to 280°C.

Final: 280°C (hold 3 min).

MS Source: EI mode (70 eV), 230°C.

Scan Range: m/z 40–350.

Data Interpretation Criteria
A sample is confirmed as 1-CPPA (and not 2-CA) if:

Retention Time: Matches the reference standard (typically elutes slightly after the propan-2-

amine isomer on non-polar phases).

Base Peak:m/z 140 (100% abundance).

Isotope Peak:m/z 142 (~32% abundance, characteristic of Chlorine).

Absence: No significant peak at m/z 44 (which would indicate the propan-2-amine structure).

Application 2: Synthesis Impurity Profiling
1-CPPA serves as a "route-specific marker" in intelligence analysis. Its presence indicates the

precursor chemical used by clandestine chemists.
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Pathway A (Propiophenone Route): Reductive amination of 2'-chloropropiophenone yields 1-

CPPA. This route is often chosen when P2P precursors are unavailable.

Pathway B (P2P Route): Reductive amination of 1-(2-chlorophenyl)propan-2-one yields the

controlled 2-CA.

Intelligence Value: Detection of 1-CPPA implies the lab is sourcing propiophenones (often

uncontrolled) rather than phenylacetones (highly controlled).
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Figure 2: Synthesis pathways showing how the precursor determines the final regioisomer.

Handling & Stability
Storage: Store the HCl salt at -20°C in a desiccator. Free bases are prone to oxidation and

carbonate formation (absorbing CO2 from air); store under Argon.

Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt).

Safety: Irritant. Wear nitrile gloves and safety glasses. While not a controlled substance, treat

with the same precautions as bioactive phenethylamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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